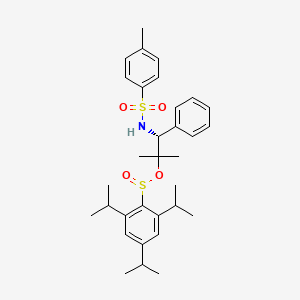

![molecular formula C6H12Cl2N4 B2902796 6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride CAS No. 2230913-49-0](/img/structure/B2902796.png)

6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Some [1, 2, 4]triazolo- [4,3- a ]quinoxaline derivatives have been found to be potent adenosine receptor antagonists , suggesting that similar compounds may also target these receptors.

Mode of Action

Based on its structural similarity to other triazolo-diazepine compounds, it may interact with its targets by binding to specific sites, thereby modulating their activity .

Biochemical Pathways

If it acts as an adenosine receptor antagonist like its related compounds , it could potentially influence pathways involving adenosine, such as the regulation of heart rate, sleep, and response to stress.

Result of Action

If it acts as an adenosine receptor antagonist, it could potentially result in increased alertness, decreased inflammation, and changes in cardiovascular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of many compounds . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride has several advantages for lab experiments, including its high selectivity for the alpha-4 subunit of the GABA-A receptor, which allows for the study of the specific effects of this receptor subtype. This compound also has a well-established synthesis method and has been extensively studied in animal models, making it a reliable tool for research. However, this compound has some limitations, including its potential for side effects such as sedation and muscle relaxation, which may confound the interpretation of results.

Direcciones Futuras

There are several future directions for research on 6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride, including its potential applications in the treatment of neurological disorders such as anxiety, epilepsy, and sleep disorders. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions, as well as its long-term safety and efficacy. Additionally, research on the effects of this compound on learning and memory, particularly in the hippocampus, may provide insights into its potential as a cognitive enhancer. Finally, the development of more selective and potent compounds that target the alpha-4 subunit of the GABA-A receptor may lead to the development of more effective treatments for neurological disorders.

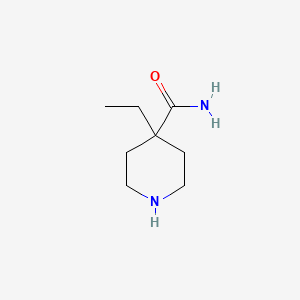

Métodos De Síntesis

The synthesis of 6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride involves the reaction of 5-amino-1,2,4-triazole with 2-bromoethylamine hydrobromide, followed by the reduction of the resulting intermediate with sodium borohydride. The dihydrochloride salt of this compound is obtained by reacting the free base with hydrochloric acid. This method has been well-established and is widely used in the production of this compound for research purposes.

Aplicaciones Científicas De Investigación

6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride has been extensively studied for its potential applications in the treatment of various neurological disorders, including anxiety, epilepsy, and sleep disorders. It has been found to have a high affinity for the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain. This compound acts as a positive allosteric modulator of the receptor, enhancing its activity and leading to an increase in inhibitory neurotransmission. This mechanism of action has been found to be effective in reducing anxiety and seizure activity in animal models.

Safety and Hazards

The compound has been classified as an Eye Irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes the following precautionary statements: P264 - Wash thoroughly after handling; P280 - Wear protective gloves/protective clothing/eye protection/face protection; P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing; P337 + P313 - If eye irritation persists: Get medical advice/attention .

Propiedades

IUPAC Name |

6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c1-2-7-3-4-10-5-8-9-6(1)10;;/h5,7H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHQMUHFYQPTIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN2C1=NN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2230913-49-0 |

Source

|

| Record name | 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-Methyl-1-(2-oxo-1,3-diazinan-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2902716.png)

![Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2902718.png)

![N-[4-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide](/img/structure/B2902720.png)

![3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2902721.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2902726.png)

![2-(4-ethoxyphenyl)-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2902733.png)